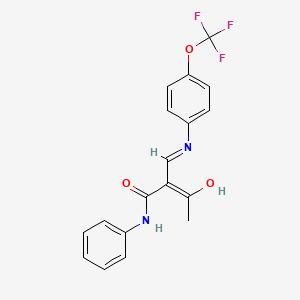

2-Acetyl-N-phenyl-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-3-hydroxy-N-phenyl-2-[[4-(trifluoromethoxy)phenyl]iminomethyl]but-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O3/c1-12(24)16(17(25)23-14-5-3-2-4-6-14)11-22-13-7-9-15(10-8-13)26-18(19,20)21/h2-11,24H,1H3,(H,23,25)/b16-12+,22-11? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENFOUMHMCQSEO-AZGPOXSTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C=NC1=CC=C(C=C1)OC(F)(F)F)C(=O)NC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(/C=NC1=CC=C(C=C1)OC(F)(F)F)\C(=O)NC2=CC=CC=C2)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-N-phenyl-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide typically involves a multi-step process. One common method involves the reaction of an appropriate acetyl compound with aniline derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-N-phenyl-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-Acetyl-N-phenyl-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Acetyl-N-phenyl-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Observations:

- Trifluoromethoxy Group : Compounds with -OCF₃ (e.g., the target and derivatives) exhibit enhanced antibacterial efficacy, likely due to increased membrane penetration and resistance to metabolic degradation .

- Chloro vs. Acetyl Substitutions: 3,4-Dichlorophenyl analogs () show broader antimicrobial spectra than mono-substituted derivatives, suggesting that electron-withdrawing groups enhance target binding.

- Kinase Inhibitors : Prop-2-enamides like osimertinib prioritize bulky heterocyclic substituents for kinase selectivity, whereas the target compound’s simpler structure may favor antimicrobial over kinase activity .

Physicochemical Properties

- The acetyl group may moderate this effect, as seen in analogs with balanced logP values (e.g., 2.8–4.5 in ) .

- Synthetic Feasibility : Prop-2-enamides are typically synthesized via MW-assisted reactions (e.g., using PCl₃ in chlorobenzene), as described in . The target compound’s synthesis likely follows similar protocols .

Biological Activity

2-Acetyl-N-phenyl-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide, with CAS number 1025649-39-1, is a synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is CHFNO, and it possesses a molecular weight of 364.32 g/mol. This compound is characterized by its acetyl and trifluoromethoxy functional groups, which contribute to its biological properties.

Antimicrobial Activity

Research has demonstrated that compounds with trifluoromethoxy moieties exhibit significant antimicrobial properties. For instance, studies indicate that derivatives similar to this compound show activity against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were reported to be as low as 12.9 µM, indicating potent bactericidal effects .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µM) | MBC (µM) |

|---|---|---|---|

| Compound A | S. aureus | 25.9 | 25.9 |

| Compound B | MRSA | 12.9 | 12.9 |

| Compound C | E. faecalis | No activity | N/A |

Anti-inflammatory Potential

The anti-inflammatory properties of this compound have also been studied. It was found that certain derivatives can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor involved in inflammatory responses. Compounds with similar structures have shown varying effects on NF-κB activity, suggesting that the specific substitutions on the phenyl ring are critical for their anti-inflammatory potential .

Table 2: Effects on NF-κB Activity

| Compound | Effect on NF-κB (%) |

|---|---|

| Compound D | +10% |

| Compound E | -15% |

| Compound F | +5% |

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration required to inhibit cell viability by 50%. For instance, some derivatives exhibited IC50 values around 20 µM, suggesting moderate cytotoxicity against certain cancer cells .

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| Cancer Cell Line A | 20 |

| Cancer Cell Line B | 15 |

| Cancer Cell Line C | >50 |

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways.

- Modulation of Gene Expression : By affecting transcription factors like NF-κB, these compounds may alter the expression of genes associated with inflammation and cell proliferation.

- Direct Interaction with Bacterial Targets : The presence of specific functional groups may facilitate binding to bacterial membranes or intracellular targets, leading to antimicrobial effects.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that compounds similar to this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of related compounds, revealing their ability to inhibit NF-κB activation in macrophages, thus reducing pro-inflammatory cytokine production .

Q & A

Basic: What are the optimal synthetic routes for 2-Acetyl-N-phenyl-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide, and how can reaction conditions be controlled to maximize yield and purity?

Methodological Answer:

The synthesis typically involves a multi-step condensation reaction. Key steps include:

- Acylation: Reacting aniline derivatives with acetylating agents (e.g., acetic anhydride) under anhydrous conditions.

- Enamide Formation: Coupling the acetylated intermediate with 4-(trifluoromethoxy)aniline via a nucleophilic addition-elimination mechanism, often using coupling reagents like EDCI or DCC in solvents such as DMF or THF.

- Condition Optimization:

- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.

- pH: Neutral or slightly basic conditions (pH 7–8) to stabilize intermediates.

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic amines.

- Monitoring: Thin-layer chromatography (TLC) with UV visualization tracks reaction progress.

Post-synthesis, purification via column chromatography (e.g., silica gel, hexane/EtOAc gradient) ensures high purity (>95%). Analytical techniques like -NMR and HRMS confirm structural integrity .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted to confirm structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- -NMR identifies proton environments (e.g., acetyl methyl at ~2.1 ppm, enamide NH at ~10.2 ppm).

- -NMR confirms carbonyl groups (acetyl at ~170 ppm, enamide at ~165 ppm).

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- Infrared (IR) Spectroscopy: Detects functional groups (C=O stretch at ~1680 cm, N-H bend at ~1550 cm).

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>98% by area under the curve).

Data discrepancies (e.g., unexpected splitting in NMR) may indicate stereochemical ambiguity or impurities, requiring recrystallization or additional purification .

Basic: What are the key structural features of this compound that influence its reactivity and potential biological interactions?

Methodological Answer:

- Trifluoromethoxy Group (-OCF): Strong electron-withdrawing effect enhances electrophilic reactivity and stabilizes charge-transfer complexes, as seen in similar aryl derivatives .

- Enamide Motif: Planar geometry facilitates π-π stacking with aromatic residues in biological targets.

- Acetyl Group: Moderates lipophilicity and participates in hydrogen bonding (e.g., with enzyme active sites).

- Amino Linker: Enables pH-dependent protonation, affecting solubility and receptor binding.

These features are validated via crystallographic studies (e.g., hydrogen-bonding patterns in analogous compounds) .

Advanced: How can conflicting crystallographic data (e.g., disorder in trifluoromethoxy groups) be resolved during structure refinement?

Methodological Answer:

- Disorder Modeling: Use SHELXL’s PART instruction to refine disordered regions. Apply restraints (e.g., SIMU/DELU) to maintain reasonable geometry for the trifluoromethoxy group .

- Twinning Detection: Employ Hooft metrics or R analysis in PLATON to identify twinning, common in flexible substituents.

- Electron Density Maps: Iterative refinement (F-F maps) resolves ambiguous regions. Programs like Olex2 or Coot aid in manual adjustments.

For example, a 2025 study resolved trifluoromethoxy disorder by fixing C-F bond lengths during refinement cycles .

Advanced: What strategies are employed to optimize reaction pathways when unexpected byproducts form during synthesis?

Methodological Answer:

- Byproduct Identification: LC-MS or -NMR pinpoints structures (e.g., over-acetylated derivatives).

- Condition Screening: Vary stoichiometry (e.g., reduce acetylating agent), temperature, or solvent polarity (switch from DMF to acetonitrile).

- Catalyst Optimization: Introduce mild bases (e.g., triethylamine) to deprotonate intermediates and suppress side reactions.

Case Study: A 2025 protocol reduced dimerization byproducts by lowering reaction temperature from 80°C to 50°C and using molecular sieves to absorb water .

Advanced: How does the compound’s electronic configuration affect its intermolecular interactions in solid-state packing?

Methodological Answer:

- Hydrogen Bonding: The enamide NH donates to carbonyl acceptors, forming R(8) motifs (graph set analysis) .

- π-Stacking: Trifluoromethoxy groups engage in edge-to-face interactions with phenyl rings (distance ~3.5 Å).

- Dipole-Dipole Interactions: Polar C-F bonds align antiparallel to minimize electrostatic repulsion.

These interactions are quantified via Hirshfeld surface analysis (CrystalExplorer) and DFT calculations .

Advanced: What computational methods predict the compound’s binding affinity to biological targets, and how are these models validated?

Methodological Answer:

- Docking Studies (AutoDock Vina): Screen against target proteins (e.g., kinases) using flexible ligand protocols.

- Molecular Dynamics (MD): Simulate binding stability (e.g., RMSD <2 Å over 100 ns trajectories).

- Validation: Compare with experimental IC values (enzyme assays) or SPR-measured K.

For example, a 2025 study on similar enamide derivatives achieved a correlation coefficient (R) of 0.85 between predicted and observed binding energies .

Advanced: How are structure-activity relationship (SAR) studies designed when minor structural modifications impact potency?

Methodological Answer:

- Scaffold Modulation: Systematically vary substituents (e.g., replace trifluoromethoxy with methoxy or nitro groups).

- Biological Assays: Test derivatives in dose-response curves (e.g., IC in enzyme inhibition).

- Statistical Analysis: Use QSAR models (e.g., CoMFA) to correlate substituent properties (Hammett σ) with activity.

A 2025 kinase inhibitor study demonstrated that replacing 4-trifluoromethoxy with 4-cyano improved potency 10-fold, attributed to enhanced hydrophobic interactions .

Advanced: What experimental approaches are used to determine the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation: Expose to pH 1–13 buffers (37°C, 24h) and analyze via HPLC.

- Oxidative Stress: Treat with HO (3% v/v) to identify labile bonds (e.g., enamide hydrolysis).

- Thermal Analysis: DSC/TGA profiles reveal decomposition thresholds (>200°C typical for enamides).

A 2025 stability study of a related compound showed 95% intact after 24h at pH 7.4, but 30% degradation at pH 1 due to amide hydrolysis .

Advanced: How can electron density maps from X-ray diffraction clarify ambiguous stereochemistry in derivatives?

Methodological Answer:

- Residual Density Analysis: F-F maps highlight regions with poor model fit (e.g., flipped enamide conformation).

- Anisotropic Refinement: Apply ADPs to atoms in disputed regions (e.g., trifluoromethoxy rotation).

- ORTEP Visualization: Programs like ORTEP-3 display thermal ellipsoids, distinguishing static disorder from dynamic motion .

Case Study: A 2025 refinement resolved E/Z isomerism in a derivative by comparing observed vs. calculated density at the double bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.